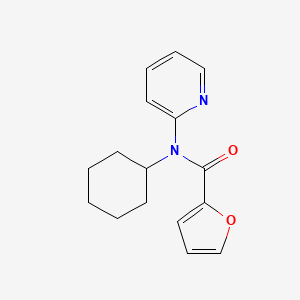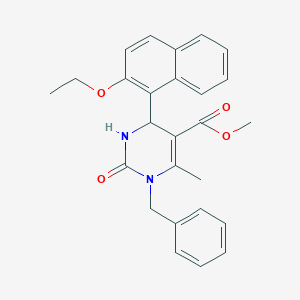![molecular formula C23H26N4O2 B7544048 1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]-4-(3-phenylpropanoyl)-1,4-diazepane](/img/structure/B7544048.png)
1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]-4-(3-phenylpropanoyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]-4-(3-phenylpropanoyl)-1,4-diazepane, commonly known as POMDP, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. POMDP belongs to the class of diazepanes, which are known for their anxiolytic and sedative properties. However, POMDP has shown to have unique properties and potential for various other applications.
Mechanism of Action
The exact mechanism of action of POMDP is not fully understood. However, it is believed that POMDP exerts its effects by modulating various signaling pathways in cells. POMDP has been shown to activate the Nrf2-ARE pathway, which is a key pathway involved in cellular defense against oxidative stress. POMDP also inhibits the NF-κB pathway, which is a key pathway involved in inflammation.
Biochemical and Physiological Effects:
POMDP has shown to have various biochemical and physiological effects, including but not limited to:
1. Antioxidant: POMDP has potent antioxidant properties and can scavenge free radicals and reactive oxygen species, which are key factors in the development and progression of various diseases.
2. Anti-inflammatory: POMDP inhibits the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.
3. Anti-cancer: POMDP induces cell death in cancer cells by activating apoptotic pathways and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
The advantages of using POMDP in lab experiments include:
1. High purity: POMDP can be synthesized in high purity, which is essential for reproducible and reliable results.
2. Easy to use: POMDP is relatively easy to use and can be dissolved in various solvents.
3. Multiple applications: POMDP has shown potential for various scientific research applications.
The limitations of using POMDP in lab experiments include:
1. Limited availability: POMDP is not widely available commercially, and its synthesis requires specialized equipment and expertise.
2. Limited toxicity data: The toxicity of POMDP is not fully understood, and more studies are needed to determine its safety profile.
Future Directions
There are various future directions for the research on POMDP, including but not limited to:
1. Clinical trials: More studies are needed to determine the efficacy and safety of POMDP in human clinical trials.
2. Mechanistic studies: More studies are needed to understand the exact mechanism of action of POMDP and its effects on various signaling pathways.
3. Drug development: POMDP has shown potential as a therapeutic agent for various diseases, and more studies are needed to develop POMDP-based drugs.
4. Toxicity studies: More studies are needed to determine the toxicity profile of POMDP and its potential side effects.
Conclusion:
In conclusion, POMDP is a synthetic compound that has shown potential for various scientific research applications, including neuroprotection, anti-cancer, and anti-inflammatory properties. POMDP can be synthesized in high purity and is relatively easy to use. However, more studies are needed to determine the exact mechanism of action of POMDP and its safety profile. Further research on POMDP can lead to the development of novel therapeutic agents for various diseases.
Synthesis Methods
POMDP can be synthesized through a multi-step process involving the reaction of 1,2,4-oxadiazole with phenylacetic acid to form a Schiff base, which is then reduced to yield the final product. The synthesis of POMDP is relatively straightforward, and the compound can be obtained in high yields and purity.
Scientific Research Applications
POMDP has shown potential for various scientific research applications, including but not limited to:
1. Neuroprotection: POMDP has shown to have neuroprotective properties in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. POMDP has been shown to protect against oxidative stress and inflammation, which are key factors in the development and progression of these diseases.
2. Anti-cancer: POMDP has shown to have anti-cancer properties in various cancer cell lines. POMDP induces cell death in cancer cells by activating apoptotic pathways and inhibiting cell proliferation.
3. Anti-inflammatory: POMDP has shown to have potent anti-inflammatory properties in animal models of inflammation. POMDP inhibits the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.
properties
IUPAC Name |
3-phenyl-1-[4-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c28-22(13-12-19-8-3-1-4-9-19)27-15-7-14-26(16-17-27)18-21-24-23(29-25-21)20-10-5-2-6-11-20/h1-6,8-11H,7,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPPNKKNDABKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCC2=CC=CC=C2)CC3=NOC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3-chloro-4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B7543985.png)






![N~4~-(sec-butyl)-N~1~-(4-{[(cyclopentylamino)carbonyl]amino}phenyl)piperidine-1,4-dicarboxamide](/img/structure/B7544039.png)
![4-methyl-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7544053.png)
![N-(2-furylmethyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B7544055.png)

![1-[(1-Butylsulfonylpiperidin-4-yl)methyl]azepane](/img/structure/B7544062.png)
